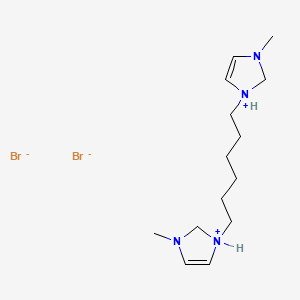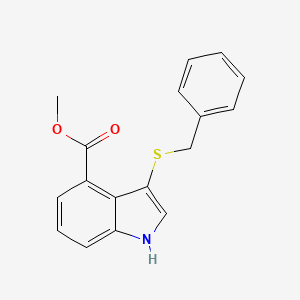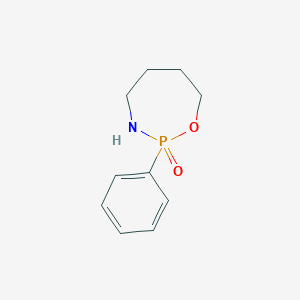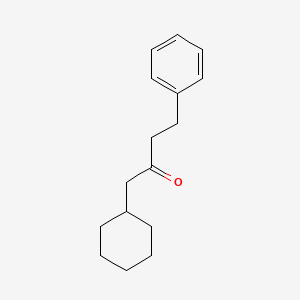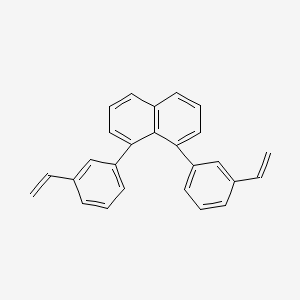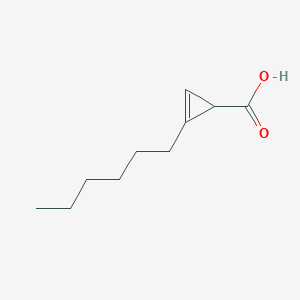
2-Cyclopropene-1-carboxylic acid, 2-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropene-1-carboxylic acid, 2-hexyl- is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclopropene, a three-membered carbon ring structure, which is known for its strained ring system and unique reactivity. The hexyl group attached to the cyclopropene ring adds to its hydrophobic character and influences its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of hexyl-substituted alkenes with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of recyclable catalysts and green chemistry principles can also be integrated into the industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-hexyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to cyclopropane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of hexyl-substituted ketones or carboxylic acids.
Reduction: Formation of hexyl-substituted cyclopropane derivatives.
Substitution: Formation of hexyl-substituted amides or esters.
Scientific Research Applications
2-Cyclopropene-1-carboxylic acid, 2-hexyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- involves its interaction with molecular targets through its strained ring system. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-: A similar compound with phenyl groups instead of a hexyl group.
2-Cyclopropene-1-carboxylic acid, ethyl ester: An ester derivative with an ethyl group.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-hexyl- is unique due to its hexyl group, which imparts distinct hydrophobic properties and influences its reactivity compared to other cyclopropene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
212953-98-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-hexylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-8-7-9(8)10(11)12/h7,9H,2-6H2,1H3,(H,11,12) |
InChI Key |
IVROFDYXHXQAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


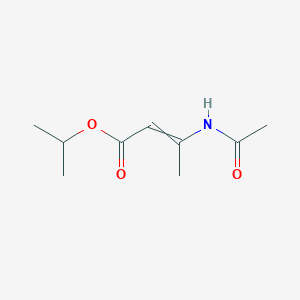


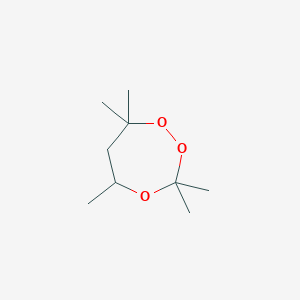
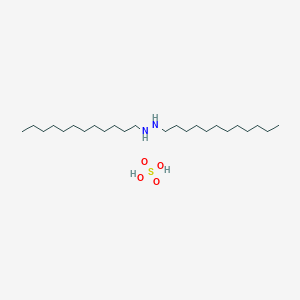

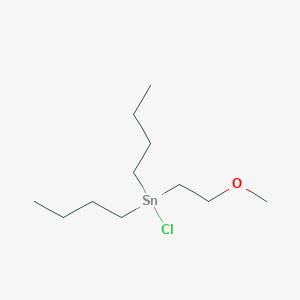
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
